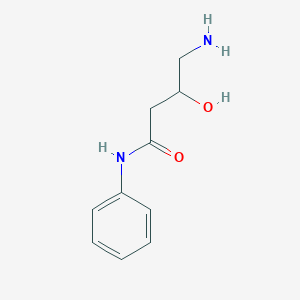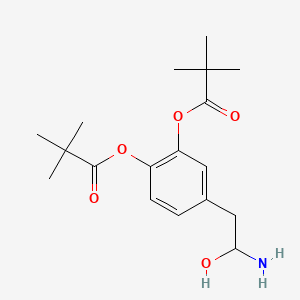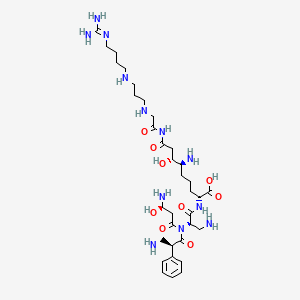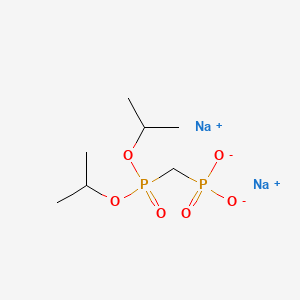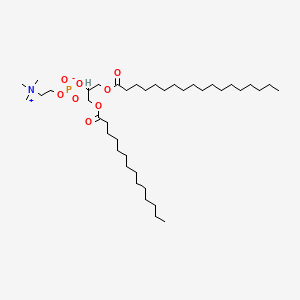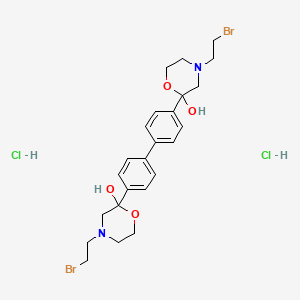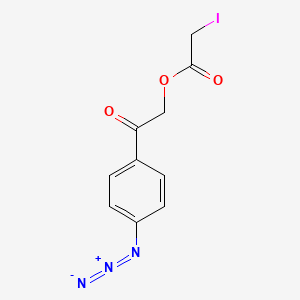
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide
説明
“2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide” is a molecule with the formula C16H14N2OS2 . The molecule contains a benzene ring and a benzo[d]thiazole ring . The acetamide group is twisted by 47.7° from the attached benzene ring .
Synthesis Analysis
The title compound, 2-(benzo[d]thiazol-2-ylthio)-N-o-tolylacetamide, was synthesized and its crystal structure was reported . A new Schiff base ligand from 2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide (BHA) and its five metal complexes with transition metal ions [Mn(II), Co(II), Ni(II), Cu(II) and Zn(II)] have been synthesized .Molecular Structure Analysis
In the title molecule, the benzene ring and the benzo[d]thiazole mean plane form a dihedral angle of 75.5° . The acetamide group is twisted by 47.7° from the attached benzene ring . In the crystal, molecules related by translation along the a axis are linked into chains through N—H⋯O hydrogen bonds .Chemical Reactions Analysis
The molecule contains a benzene ring and a benzo[d]thiazole ring . The acetamide group is twisted by 47.7° from the attached benzene ring .Physical And Chemical Properties Analysis
The molecular weight of “2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide” is 314.41 g/mol . The molecule has a monoclinic crystal structure with a = 4.7957 (8) Å, b = 27.496 (4) Å, c = 10.9906 (13) Å, and β = 97.048 (4)° .科学的研究の応用
Anticonvulsant Activity
A series of compounds including 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for evaluation of their anticonvulsant activity . The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection at a dose of 100 mg/kg in mice .
Neurotoxicity Evaluation
These compounds were also evaluated for their neurotoxicity . This is an important aspect of drug development as it helps to assess the safety and potential side effects of the compounds.
Computational Study for Pharmacophore Pattern
A computational study was carried out for the calculation of the pharmacophore pattern of these compounds . This helps in understanding the structural requirements of the pharmacophore and can guide the design of new compounds with improved activity.
Prediction of Pharmacokinetic Properties
The same computational study also helped in the prediction of the pharmacokinetic properties of these compounds . This is crucial in drug development as it gives insights into how the drug will be absorbed, distributed, metabolized, and excreted in the body.
Binding Properties with Epilepsy Molecular Targets
The titled compounds exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . This suggests that these compounds could potentially be developed into effective antiepileptic drugs.
Antimicrobial Properties
Although not directly related to 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide, derivatives of the title compound have shown antimicrobial properties against various bacteria and fungi . This suggests that the benzothiazole scaffold could be exploited for the development of new antimicrobial agents.
作用機序
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the development of seizures.
Mode of Action
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide interacts with its targets by binding to them, thereby modulating their function . This interaction results in the inhibition of excessive neuronal firing, which is a characteristic feature of seizures. The compound’s mode of action is primarily based on its ability to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate .
Biochemical Pathways
The biochemical pathways affected by 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide are primarily those involved in the regulation of neuronal excitability and synaptic transmission . By modulating these pathways, the compound can effectively reduce the occurrence of seizures. The downstream effects of this modulation include a decrease in neuronal firing and an overall reduction in the severity and frequency of seizures .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability and overall effectiveness in treating seizures.
Result of Action
The molecular and cellular effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide’s action primarily involve the modulation of neuronal excitability and synaptic transmission . This modulation results in a decrease in neuronal firing, thereby reducing the occurrence of seizures. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXBISQHWDZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352000 | |
| Record name | 2-(benzothiazolylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide | |
CAS RN |
66206-59-5 | |
| Record name | 2-(benzothiazolylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





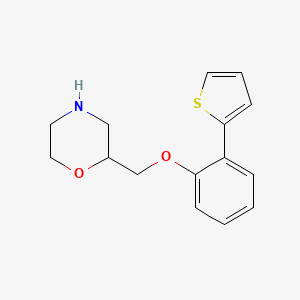

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[2-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methoxy]oxane-2-carboxylic acid](/img/structure/B1201101.png)

